molecular formula C26H20N2O2S2 B093637 2,2'-Dibenzoylaminodiphenyl disulfide CAS No. 135-57-9

2,2'-Dibenzoylaminodiphenyl disulfide

Cat. No. B093637
CAS RN: 135-57-9
M. Wt: 456.6 g/mol
InChI Key: ZHMIOPLMFZVSHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of disulfides as key reagents. For instance, 2,2'-Dibenzothiazolyl disulfide is utilized for the efficient synthesis of β-lactams, which are important in pharmaceutical chemistry . The process includes the formation of a thioester from the corresponding acid and subsequent condensation with imines to form 2-azetidinones. Similarly, the decarboxylation of isatoic anhydrides with disulfides leads to the formation of S-aryl 2-aminobenzothioate derivatives, showcasing the versatility of disulfides in promoting decarboxylation reactions .

Molecular Structure Analysis

The molecular structure of disulfide compounds can be quite complex, as evidenced by the synthesis of o,o'-Dichloro dibenzyl disulfide, which exists in two polymorphic forms . These forms differ in the dihedral angles between the dibenzyl groups, which are significant as they can influence the reactivity and physical properties of the compound. Computational studies and crystallographic analysis provide insights into these structural differences, which are crucial for understanding the behavior of such molecules.

Chemical Reactions Analysis

Disulfides are known to participate in a variety of chemical reactions. The papers provided discuss the use of disulfides in the synthesis of other compounds, indicating their reactivity and usefulness as intermediates in organic synthesis. For example, the decarboxylation reactions involving disulfides demonstrate their potential in generating new chemical entities with diverse functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of disulfide compounds are influenced by their molecular structure. The polymorphism observed in o,o'-Dichloro dibenzyl disulfide affects its crystal packing, which in turn can impact its melting point, solubility, and stability . Techniques such as TEM, IR, NMR spectroscopy, microanalysis, and mass spectrometry are employed to characterize these properties, providing a comprehensive understanding of the material's behavior under different conditions.

Scientific Research Applications

  • Use in Biological Materials : It has been shown to be useful for the determination of sulfhydryl groups in biological materials. A study demonstrated its reactivity with blood, providing insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).

  • Synthesis Improvements : A study highlighted improvements in the synthesis process of 2,2'-Dibenzoylaminodiphenyl disulfide, making it more efficient and environmentally friendly. This was achieved by replacing certain reactants and optimizing process parameters, resulting in higher yields and reduced environmental impact (Zhang et al., 2020).

  • Biodegradation Research : Research into the biodegradation of dibenzothiophene, a sulfur heterocycle found in crude oils and coal, revealed that its breakdown leads to the formation of compounds including 2,2'-Dibenzoylaminodiphenyl disulfide. This research is significant for understanding environmental processes and bioremediation (Young, Cheng, & Fedorak, 2006).

  • Applications in Energy Storage : The compound has been investigated for its potential use in lithium batteries. It was found to favor intramolecular redox reactions, showing promise as an active cathode material in lithium polymer batteries (Inamasu et al., 2003).

  • Microbial Physiology Research : In the context of biological desulfurization of dibenzothiophene, studies have shown that proteins containing disulfide bonds, like those formed from dibenzothiophene metabolites, are resistant to temperature and solvents. Understanding these processes can aid in developing biocatalysts and enhancing microbial physiology research (Kilbane & Stark, 2016).

  • Hydrodesulfurization Catalyst Research : Molybdenum disulfide, related to dibenzoylaminodiphenyl disulfide, has been explored as a catalyst in hydrodesulfurization, an essential process in petroleum refineries. Studies have focused on optimizing these catalysts for more efficient removal of sulfur from crude oil (Kumar & Seminario, 2015).

  • Crystal Growth and Bond Formation Studies : The formation of disulfide bonds from compounds like 2,2'-Dibenzoylaminodiphenyl disulfide has been studied under various conditions. This research is important for understanding crystal growth and chemical bonding in materials science (Rowland et al., 2011).

  • Flame Retardancy in Polypropylene : Disulfide derivatives, including 2,2'-Dibenzoylaminodiphenyl disulfide, have been investigated as flame retardants for polypropylene. They have demonstrated effectiveness at low concentrations and provided insights into the mechanisms of flame retardancy (Pawelec et al., 2014).

Safety And Hazards

Inhalation of 2,2’-Dibenzoylaminodiphenyl disulfide dust may cause irritation of the upper respiratory tract with symptoms of coughing and sore throat .

properties

IUPAC Name

N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMIOPLMFZVSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041629
Record name 2,2'-Dibenzoylaminodiphenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Benzamide, N,N'-(dithiodi-2,1-phenylene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2'-Dibenzoylaminodiphenyl disulfide

CAS RN

135-57-9
Record name N,N′-(Dithiodi-2,1-phenylene)bis[benzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-Dibenzoylaminodiphenyl disulfide
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Record name Benzamide, N,N'-(dithiodi-2,1-phenylene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Dibenzoylaminodiphenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dithiodi-o-phenylenedibenzamide
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Record name 2,2'-DIBENZOYLAMINODIPHENYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
Y Zhang, D Ji, S Ma, W Wang, R Dong, L Shi… - Green Processing and …, 2020 - degruyter.com
The rubber peptizer 2,2′-dibenzoylaminodiphenyl disulfide is typically synthesized from C 7 H 5 NS, NaOH, H 2 SO 4 , and H 2 O 2 , but these reactants were replaced with C 6 H 4 …
Number of citations: 1 www.degruyter.com
Z Shibo, Y Yang, YAN Yong, FU Pengfei - China Plastics, 2023 - plaschina.com.cn
Abstract: In this study, the effect of a catalyst DZ composed of a proportional mixture of 2, 2'⁃ dibenzoylaminodiphenyl disulfide (DBD) and zinc oxide (ZNO) on the desulfurization …
Number of citations: 2 www.plaschina.com.cn
S Zhang, Y Yang, R Guo, Y Yan, H Huan, B Wan - Polymers, 2023 - mdpi.com
Waste tires can be ground as crumb rubber (CR) and incorporated into asphalt pavement for efficient resource utilization. However, due to its thermodynamic incompatibility with asphalt…
Number of citations: 3 www.mdpi.com
Y Zhang, B Liu, Q Shen, X Wei, Y Zhou… - Green Processing and …, 2020 - degruyter.com
White-light emitting lanthanide(iii) metal-organic coordination polymers (LMOCPs) were prepared via a green synthesis method performed in pure aqueous solution at room …
Number of citations: 4 www.degruyter.com
L Zhou, W Wang, M Du, D Ma, X Zhang - Green Processing and …, 2022 - degruyter.com
The continuous process for the production of insoluble sulfur (IS) has been developed to overcome the disadvantages associated with the traditional batch process, such as low …
Number of citations: 1 www.degruyter.com
A Hussain, A Mehmood, G Murtaza… - Green Processing and …, 2020 - degruyter.com
In this study, we reported an easy, rapid, cost-effective and environmentally benign method for the fabrication of silver nanoparticles (Ag-NPs) using Olea ferruginea as reducing, …
Number of citations: 19 www.degruyter.com
H Guo, H Li, X Cao, Z Wang, Q Zhang… - Green Processing and …, 2020 - degruyter.com
N-Hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines were synthesized by the reaction of 2-(phenylamino)ethanol with unsaturated ketone catalyzed by acidic ionic liquid N-methyl-2-…
Number of citations: 2 www.degruyter.com
N Vashisth, SP Sharma, S Kumar… - Green Processing and …, 2020 - degruyter.com
Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-…
Number of citations: 2 www.degruyter.com
DN Iqbal, A Nazir, M Iqbal, M Yameen - Green Processing and …, 2020 - degruyter.com
This study focusses on the synthesis of carboxymethyl guar gum (CMG) via monochloroacetic acid under alkaline conditions. The reaction conditions were also optimized during the …
Number of citations: 27 www.degruyter.com
W Wang, J Cai, Z Xu, Y Zhang, F Niu… - Green Processing and …, 2020 - degruyter.com
A method was developed for rapid qualitative determination of lignocellulose in the tobacco cell wall by utilizing 2D heteronuclear single quantum coherence NMR spectra (2D HSQC …
Number of citations: 5 www.degruyter.com

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